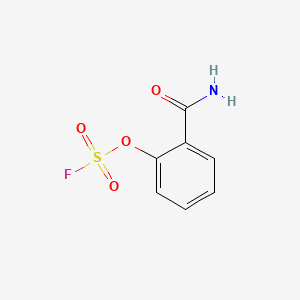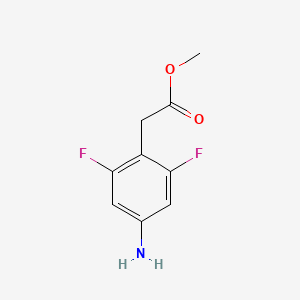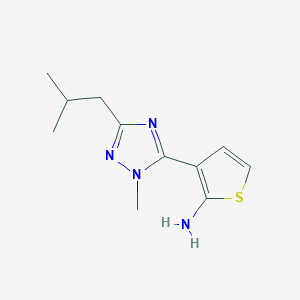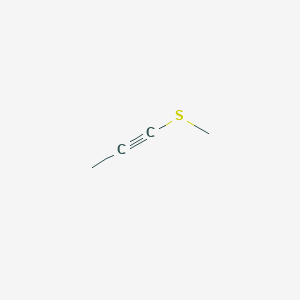
2-Carbamoylphenylfluoranesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carbamoylphenylfluoranesulfonate is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of both carbamoyl and fluoranesulfonate groups in its structure imparts distinct reactivity and stability, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoylphenylfluoranesulfonate typically involves the reaction of 2-aminophenol with fluoranesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Carbamoylphenylfluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoranesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Carbamoylphenylfluoranesulfonate has found applications in various scientific research fields, including:
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-Carbamoylphenylfluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoranesulfonate group can form strong interactions with these targets, leading to changes in their activity or function. Additionally, the carbamoyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Carbamoylphenylsulfonate: Lacks the fluorine atom, resulting in different reactivity and stability.
2-Fluorophenylsulfonate: Lacks the carbamoyl group, affecting its ability to form hydrogen bonds and other interactions.
2-Carbamoylphenylfluorane: Lacks the sulfonate group, leading to different solubility and reactivity.
Uniqueness
2-Carbamoylphenylfluoranesulfonate stands out due to the presence of both carbamoyl and fluoranesulfonate groups, which impart unique chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C7H6FNO4S |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
1-carbamoyl-2-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C7H6FNO4S/c8-14(11,12)13-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) |
Clé InChI |
KRLYXFGJHNCOTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N)OS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)



![1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)






![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B13526561.png)

